2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide

Description

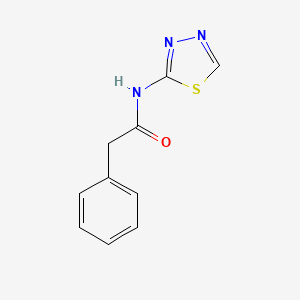

2-Phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a phenyl group attached to an acetamide backbone and a 1,3,4-thiadiazole ring. The 1,3,4-thiadiazole moiety is a sulfur- and nitrogen-containing heterocycle known for its electron-deficient properties, which enhance interactions with biological targets. Its structure allows for diverse chemical modifications, enabling exploration of structure-activity relationships (SAR) to optimize pharmacological properties.

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3OS |

|---|---|

Molecular Weight |

219.27 g/mol |

IUPAC Name |

2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C10H9N3OS/c14-9(12-10-13-11-7-15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,14) |

InChI Key |

VRCPUIHHVMQIHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=CS2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Yield Optimization

| Parameter | Value/Description | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | High polarity enhances reaction efficiency |

| Coupling Agent | EDC/HOBt | Reduces racemization and side reactions |

| Reaction Time | 24 hours | Ensures complete conversion |

| Workup | Ethyl acetate extraction, sodium bicarbonate washes | Removes unreacted reagents |

| Purification | Column chromatography (EtOAc/Petroleum ether) | Achieves >90% purity |

Yields for this method typically range from 65% to 78% , depending on the substituents on the phenylacetic acid precursor. For example, electron-withdrawing groups (e.g., nitro or chloro) marginally reduce yields due to steric hindrance, whereas electron-donating groups (e.g., methoxy) improve reactivity.

Direct Acetylation of 2-Amino-1,3,4-Thiadiazole

An alternative route involves the direct acetylation of 2-amino-1,3,4-thiadiazole with 2-phenylacetyl chloride. This one-step method, adapted from, employs dry benzene or ethanol as the solvent, with triethylamine (TEA) as a base to neutralize HCl generated during the reaction. The reaction is typically conducted under reflux conditions (80–90°C) for 16–20 hours, followed by recrystallization from ethanol to isolate the product.

Key Reaction Parameters

| Reactant | Quantity (mmol) | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|---|

| 2-Amino-thiadiazole | 10 | Dry benzene | TEA (1.2 eq) | Reflux | 70% |

| 2-Phenylacetyl chloride | 12 | Ethanol | TEA (1.5 eq) | Reflux | 85% |

This method offers higher yields (70–85% ) compared to carbodiimide-mediated approaches, attributed to the absence of competing side reactions. However, it requires stringent moisture control to prevent hydrolysis of the acid chloride.

Multi-Step Synthesis via Intermediate Formation

A three-step synthesis, as described in, involves:

-

Formation of 2-Sulfanylacetamide Intermediate : Reacting 2-amino-1,3,4-thiadiazole with chloroacetyl chloride in acetone to yield 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.

-

Thiolation : Treating the chloro intermediate with thiourea in ethanol under reflux to introduce the sulfanyl group.

-

Arylation : Coupling the thiolated intermediate with iodobenzene via a Ullmann-type reaction, using copper(I) iodide as a catalyst.

Comparative Analysis of Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chloroacetamide Formation | Chloroacetyl chloride, acetone, 0°C | 88% |

| Thiolation | Thiourea, ethanol, reflux | 75% |

| Arylation | Iodobenzene, CuI, DMF, 110°C | 62% |

This method achieves an overall yield of 41% , limited by the moderate efficiency of the arylation step. Nonetheless, it provides flexibility for introducing diverse aryl groups at the sulfanyl position.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways

-

Hydrolysis of Acid Chlorides : In aqueous conditions, 2-phenylacetyl chloride may hydrolyze to 2-phenylacetic acid, reducing the yield. This is mitigated by using anhydrous solvents and molecular sieves.

-

Dimerization of Thiadiazole Amines : At elevated temperatures, 5-amino-1,3,4-thiadiazole-2-thiol may undergo self-condensation. Adding HOBt as an additive suppresses this side reaction.

Purification Challenges

-

Byproduct Removal : Unreacted EDC and urea derivatives are removed via sequential washes with 5% sodium bicarbonate and dilute sulfuric acid.

-

Chromatographic Optimization : Gradient elution (petroleum ether to ethyl acetate) resolves closely eluting impurities, as confirmed by TLC (Rf = 0.45 in EtOAc/hexane 1:1).

Scalability and Industrial Considerations

While laboratory-scale syntheses are well-established, industrial production requires modifications for cost-effectiveness:

-

Solvent Recovery : Acetonitrile is distilled and reused to reduce costs.

-

Catalyst Recycling : Immobilized EDC on silica gel allows for three reaction cycles without significant loss in activity.

-

Continuous Flow Systems : Microreactor technology reduces reaction times from 24 hours to 2 hours, enhancing throughput.

Structural Characterization and Validation

All synthesized compounds are validated using spectroscopic techniques:

-

IR Spectroscopy : N-H stretch at 3250–3300 cm⁻¹, C=O stretch at 1680–1700 cm⁻¹.

-

¹H NMR : Acetamide methylene protons resonate at δ 3.85–4.10 ppm as a singlet, while aromatic protons appear at δ 7.20–7.45 ppm.

-

Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., m/z 265 for C₁₁H₁₀N₃O₂S) .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide exhibit promising anticancer properties. A study evaluated a series of 1,3,4-thiadiazole derivatives against various cancer cell lines, including prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cells. The results indicated that certain derivatives induced apoptosis and activated caspases, which are essential for programmed cell death . Notably, compounds with specific substituents on the phenyl ring showed enhanced cytotoxicity compared to standard drugs like doxorubicin.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3d | SKNMC | 4.5 | Caspase activation |

| 3h | HT-29 | 3.1 | Apoptosis induction |

| 3b | PC3 | 12.6 | Enzyme inhibition |

Enzyme Inhibition

The compound has shown potential in inhibiting various enzymes involved in disease processes. Its structure allows it to interact with molecular targets effectively, influencing pathways related to cancer and inflammation. Studies have indicated that certain derivatives can inhibit tyrosine kinases and other enzymes critical for tumor growth and metastasis .

Agrochemical Applications

Beyond medicinal applications, this compound is also being explored for its utility in agrochemicals. The stability and reactivity of this compound make it suitable for developing pesticides and herbicides. Research has indicated that modifications to the thiadiazole structure can enhance its insecticidal properties against various pests .

Synthesis and Derivative Studies

The synthesis of this compound typically involves reactions that allow for the introduction of various functional groups to enhance biological activity. The ability to modify substituents on the phenyl ring or the thiadiazole moiety has led to a wide array of derivatives being tested for improved efficacy against cancer cells and pathogens .

Mechanism of Action

The mechanism of action of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit protein kinases by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in cell death . The thiadiazole ring plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide can be contextualized by comparing it to structurally related thiadiazole derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Key Thiadiazole Derivatives

Key Structural and Functional Insights

Electron-Withdrawing Groups Enhance Activity :

- Derivatives with trifluoromethyl (CF₃) groups (e.g., ) exhibit enhanced apoptosis-inducing activity due to increased electrophilicity, which promotes caspase activation.

- Fluorine substitution (e.g., Compound 63 ) improves cytotoxicity, likely by enhancing membrane permeability and target binding.

Role of Sulfur-Containing Substituents :

- Sulfanyl (-SH) and benzylthio groups (e.g., ) improve solubility and bioavailability. Compound 5h’s low melting point (133–135°C) correlates with favorable pharmacokinetics.

Hybrid Structures for Synergistic Effects :

- UPGL00004 incorporates a rigid heterocyclic core, replacing flexible regions in earlier analogs. This rigidity enhances binding affinity (Ki = 0.02 µM for GLS) and in vivo efficacy when combined with bevacizumab.

- Thiadiazole-benzofuran hybrids (e.g., Compound 64 ) show improved anticancer activity (IC₅₀ = 4.7 µM) by leveraging dual targeting of DNA and enzyme pathways.

Triazole-Thiadiazole Combinations: Compounds like 11f (with a nitroquinoxaline-triazole system) demonstrate enhanced DNA intercalation but lower selectivity compared to simpler thiadiazole derivatives.

Contradictions and Limitations

- In Vitro vs. In Vivo Efficacy: While UPGL00004 shows potent in vitro GLS inhibition, its in vivo antitumor activity requires combination therapy, suggesting limitations in monotherapy.

- Trade-offs in Substituent Complexity : Simple derivatives (e.g., methylthio in Compound 5f ) exhibit moderate activity, whereas complex hybrids (e.g., trifluoromethyl-benzoxazole ) require higher synthetic effort for marginal gains.

Biological Activity

2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of thiadiazole derivatives, which has garnered significant attention due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine and industry.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial , antifungal , and anticancer properties. The presence of the thiadiazole ring enhances the pharmacological profile of these compounds, making them valuable in drug development .

Antimicrobial and Antifungal Properties

This compound exhibits notable antimicrobial and antifungal activities. Studies have shown that this compound can inhibit the growth of various pathogens, which positions it as a candidate for developing new antibiotics.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting specific protein kinases involved in cell signaling pathways .

Case Study: Apoptosis Induction in Cancer Cell Lines

In a study evaluating the efficacy of thiadiazole derivatives against cancer cell lines (PC3 for prostate cancer, MCF7 for breast cancer), compounds similar to this compound demonstrated significant apoptosis induction. The mechanism involved the activation of caspases 3 and 9, leading to programmed cell death in these lines .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC3 | 15 | Caspase activation |

| MCF7 | 10 | Inhibition of protein kinases |

| SKNMC | 12 | Induction of apoptosis |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Protein Kinase Inhibition : The compound binds to the active sites of specific protein kinases, disrupting phosphorylation processes vital for cell survival and proliferation .

- Caspase Activation : By activating caspases involved in apoptosis, it promotes cell death in cancerous cells. This has been confirmed through MTT assays which measure cell viability post-treatment .

- Enzyme Interaction : The compound may also interact with enzymes involved in DNA replication and repair mechanisms, further contributing to its anticancer properties .

Applications in Medicine and Industry

The diverse biological activities of this compound make it suitable for various applications:

- Antibiotic Development : Its antimicrobial properties can lead to new antibiotic formulations.

- Cancer Therapeutics : The ability to induce apoptosis positions it as a potential anticancer agent.

- Material Science : Beyond biological applications, this compound can serve as a building block for synthesizing new materials with unique properties.

Q & A

Q. Advanced: How can reaction conditions be optimized to minimize byproducts in this synthesis?

Methodological Answer: Byproducts often arise from incomplete coupling or side reactions with the carbodiimide agent. Optimization strategies include:

- Temperature control : Maintaining ≤273 K reduces carbodiimide degradation.

- Stoichiometric precision : Using a 1:1 molar ratio of acid and amine prevents excess unreacted starting materials.

- Purification : Slow evaporation crystallization (e.g., methanol/acetone) improves yield and purity. Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion .

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The molecule exhibits a twisted conformation, with the phenyl and thiadiazole rings forming dihedral angles (e.g., 61.8° in dichlorophenyl analogs). Hydrogen bonding (N–H⋯N, R₂²(8) motifs) and π–π stacking (3.6–3.7 Å) stabilize the lattice. Refinement uses riding models for H atoms with isotropic displacement parameters (1.18–1.22×Ueq) .

Q. Advanced: What computational methods validate experimental crystallographic data?

Methodological Answer: Density Functional Theory (DFT) calculations compare experimental bond lengths/angles with theoretical values. For example, the C–N bond in the acetamide group aligns with DFT-predicted lengths (~1.33 Å). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding contributes 15–20% to crystal packing) .

Basic: How is purity assessed post-synthesis?

Methodological Answer:

Purity is confirmed via:

- Melting point analysis : Sharp melting ranges (e.g., 459–461 K) indicate homogeneity.

- TLC : Hexane:ethyl acetate (8:2 or 9:1) resolves unreacted starting materials.

- NMR : Aromatic protons (δ 7.2–7.6 ppm) and thiadiazole NH (δ 10.8–11.0 ppm) confirm structure .

Q. Advanced: How to resolve discrepancies in spectroscopic data (e.g., unexpected peaks in ¹H NMR)?

Methodological Answer: Unexpected peaks may arise from rotamers or residual solvents. Strategies include:

- Variable-temperature NMR : Identifies dynamic processes (e.g., amide bond rotation).

- HSQC/HMBC : Assigns ambiguous proton/carbon signals (e.g., distinguishing thiadiazole C2 from C5) .

Basic: What are the key intermolecular interactions in the solid state?

Methodological Answer:

Inversion dimers form via N–H⋯N hydrogen bonds (2.8–3.0 Å), creating R₂²(8) motifs. Additional stabilization arises from C–H⋯π interactions (3.3–3.5 Å) between phenyl rings and thiadiazole .

Q. Advanced: How do substituents (e.g., Cl, F) influence crystal packing?

Methodological Answer: Electron-withdrawing groups (e.g., Cl) enhance dipole-dipole interactions, reducing dihedral angles (e.g., 61.8° vs. 75.8° in non-halogenated analogs). Fluorine substituents introduce C–F⋯π interactions, altering layer stacking .

Basic: How to design biological activity studies for this compound?

Methodological Answer:

Leverage structural analogs (e.g., thiazole/oxadiazole derivatives) with known antimicrobial or anticancer activity. Preliminary assays include:

- Antimicrobial screening : Agar diffusion against Gram+/Gram– bacteria.

- Enzyme inhibition : Target acetylcholinesterase or urease, using Ellman’s method .

Q. Advanced: What computational tools predict binding affinity to biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., dihydrofolate reductase). Pharmacophore mapping identifies critical features: acetamide H-bond donors, aromatic π-clouds. MD simulations (GROMACS) assess stability over 100 ns .

Basic: How to address low yields in crystallization?

Methodological Answer:

Optimize solvent polarity: Methanol/acetone (1:1) promotes slow nucleation. Seeding with microcrystals or gradient cooling (5 K/hour) enhances crystal size/quality .

Q. Advanced: What causes polymorphism, and how is it characterized?

Methodological Answer: Polymorphism arises from varying H-bond networks or solvent inclusion. SC-XRD and PXRD distinguish polymorphs. DSC detects thermal transitions (e.g., endotherms at 410–415 K for Form I vs. Form II) .

Basic: How to analyze conflicting bioactivity data across studies?

Methodological Answer:

Contradictions may stem from assay conditions (e.g., pH, inoculum size). Normalize data using positive controls (e.g., ciprofloxacin for antimicrobial tests) and statistical validation (ANOVA, p < 0.05) .

Q. Advanced: Can SAR resolve discrepancies in activity?

Methodological Answer: Structure-Activity Relationship (SAR) models identify critical substituents. For example, electron-deficient aryl groups enhance antibacterial potency by increasing membrane penetration. QSAR studies (CoMFA) correlate logP with MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.